Cas no 945016-63-7 (3-(2-Chloropyrimidin-4-yl)-1H-indole)

3-(2-Chloropyrimidin-4-yl)-1H-indole is a heterocyclic compound featuring a chloropyrimidine moiety fused to an indole core. This structure serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. The presence of both electron-rich (indole) and electron-deficient (chloropyrimidine) components enhances its reactivity in cross-coupling and nucleophilic substitution reactions. Its high purity and stability under standard conditions make it suitable for research and industrial applications. The compound's well-defined synthetic pathway allows for scalable production, ensuring consistent quality for further derivatization in drug discovery and material science.
3-(2-Chloropyrimidin-4-yl)-1H-indole structure
945016-63-7 structure
Product Name:3-(2-Chloropyrimidin-4-yl)-1H-indole
CAS No:945016-63-7
MF:C12H8ClN3
MW:229.665020942688
MDL:MFCD16658942
CID:1040094
Update Time:2025-10-28

3-(2-Chloropyrimidin-4-yl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Chloropyrimidin-4-yl)-1H-indole
    • 3-(2-chloro-pyrimidin-4-yl)-1H-indole
    • YJGKIMCJZOZIOQ-UHFFFAOYSA-N
    • 3-(2-Chloro-4-pyrimidyl)indole
    • BCP28745
    • 6217AC
    • SB14999
    • 3-(2-Chloro-4-pyrimidinyl)-1H-indole
    • ST2410343
    • AX8237368
    • 3-(2-Chloro-4-pyrimidinyl)-1H-indole (ACI)
    • MDL: MFCD16658942
    • Inchi: 1S/C12H8ClN3/c13-12-14-6-5-11(16-12)9-7-15-10-4-2-1-3-8(9)10/h1-7,15H
    • InChI Key: YJGKIMCJZOZIOQ-UHFFFAOYSA-N
    • SMILES: ClC1N=C(C2C3C(=CC=CC=3)NC=2)C=CN=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 248
  • Topological Polar Surface Area: 41.6

Experimental Properties

  • Density: 1.387±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 157-158 ºC (sublm)
  • Solubility: Very slightly soluble (0.57 g/l) (25 º C),

3-(2-Chloropyrimidin-4-yl)-1H-indole Security Information

3-(2-Chloropyrimidin-4-yl)-1H-indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Ambeed
A232799-100mg
3-(2-Chloropyrimidin-4-yl)-1H-indole
945016-63-7 96%
100mg
$23.0 2025-04-15
Ambeed
A232799-250mg
3-(2-Chloropyrimidin-4-yl)-1H-indole
945016-63-7 96%
250mg
$28.0 2025-04-15
Ambeed
A232799-1g
3-(2-Chloropyrimidin-4-yl)-1H-indole
945016-63-7 96%
1g
$91.0 2025-04-15
Ambeed
A232799-5g
3-(2-Chloropyrimidin-4-yl)-1H-indole
945016-63-7 96%
5g
$239.0 2025-04-15
Ambeed
A232799-10g
3-(2-Chloropyrimidin-4-yl)-1H-indole
945016-63-7 96%
10g
$461.0 2025-04-15
Chemenu
CM148712-10g
3-(2-chloropyrimidin-4-yl)-1H-indole
945016-63-7 95%+
10g
$644 2021-08-05
Chemenu
CM148712-25g
3-(2-chloropyrimidin-4-yl)-1H-indole
945016-63-7 95%+
25g
$1104 2021-08-05
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD237368-100mg
3-(2-Chloropyrimidin-4-yl)-1H-indole
945016-63-7 96%
100mg
¥52.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD237368-250mg
3-(2-Chloropyrimidin-4-yl)-1H-indole
945016-63-7 96%
250mg
¥67.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD237368-1g
3-(2-Chloropyrimidin-4-yl)-1H-indole
945016-63-7 96%
1g
¥235.0 2024-04-17

3-(2-Chloropyrimidin-4-yl)-1H-indole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Reference
Preparation of pyrimidines as c-Jun N-terminal kinase (JNK) modulators.
, World Intellectual Property Organization, , ,

3-(2-Chloropyrimidin-4-yl)-1H-indole Raw materials

3-(2-Chloropyrimidin-4-yl)-1H-indole Preparation Products

3-(2-Chloropyrimidin-4-yl)-1H-indole Suppliers

Zibo Yurui Biotechnology
Gold Member
Audited Supplier Audited Supplier
(CAS:945016-63-7)3-(2-chloropyriMidin-4-yl)-1H-indole
Order Number:LE339
Stock Status:in Stock
Quantity:10G;1KG
Purity:99%
Pricing Information Last Updated:Monday, 1 June 2026 10:43
Price ($):inquiry
Email:zguoliang6628@gmail.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:945016-63-7)3-(2-Chloropyrimidin-4-yl)-1H-indole
Order Number:A859358
Stock Status:in Stock
Quantity:5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:17
Price ($):195.0/377.0
Email:sales@amadischem.com

Additional information on 3-(2-Chloropyrimidin-4-yl)-1H-indole

3-(2-Chloropyrimidin-4-yl)-1H-indole (CAS No. 945016-63-7): A Versatile Building Block in Medicinal Chemistry and Drug Discovery

3-(2-Chloropyrimidin-4-yl)-1H-indole (CAS No. 945016-63-7) is a highly valuable heterocyclic compound that has gained significant attention in pharmaceutical research and drug development. This chloropyrimidine-indole hybrid structure serves as a crucial scaffold in the design of novel therapeutic agents, particularly in oncology and CNS disorders. The compound's unique molecular architecture combines the pharmacophoric features of both indole and pyrimidine rings, making it an attractive target for medicinal chemists exploring structure-activity relationships.

The growing interest in 3-(2-Chloropyrimidin-4-yl)-1H-indole derivatives aligns with current trends in fragment-based drug discovery and targeted protein degradation strategies. Recent literature highlights its potential as a kinase inhibitor core structure, with particular relevance to tyrosine kinase and serine/threonine kinase targets. The 2-chloropyrimidine moiety serves as an excellent handle for further synthetic modifications through nucleophilic aromatic substitution reactions, enabling rapid generation of diverse analog libraries for biological screening.

From a synthetic chemistry perspective, 3-(2-Chloropyrimidin-4-yl)-1H-indole offers multiple sites for structural diversification. The indole NH position can participate in hydrogen bonding interactions with biological targets, while the chloropyrimidine group provides an electrophilic center for cross-coupling reactions. This dual functionality makes the compound particularly valuable in combinatorial chemistry approaches and high-throughput screening campaigns. Recent patent literature demonstrates its incorporation into various small molecule drug candidates targeting inflammatory pathways and proliferative disorders.

The physicochemical properties of 3-(2-Chloropyrimidin-4-yl)-1H-indole contribute to its drug-like character, with calculated logP values suggesting favorable membrane permeability. These characteristics align with current industry focus on Lipinski's rule of five compliant compounds and bioavailability optimization. The compound's molecular weight and hydrogen bond donor/acceptor profile make it suitable for development as both a lead compound and a pharmacophore fragment in drug discovery pipelines.

Recent advances in cryo-EM structural biology have enabled better understanding of how 3-(2-Chloropyrimidin-4-yl)-1H-indole derivatives interact with their protein targets at atomic resolution. This structural insight has driven rational design of more potent and selective analogs, particularly in the field of allosteric modulator development. The compound's versatility is further demonstrated by its application in PROTAC (Proteolysis Targeting Chimera) technology, where it serves as a warhead for targeted protein degradation.

Market analysis indicates growing demand for 3-(2-Chloropyrimidin-4-yl)-1H-indole and related building blocks, driven by increased investment in small molecule therapeutics and precision medicine approaches. The compound's stability under standard storage conditions and compatibility with automated synthesis platforms make it particularly attractive for contract research organizations and pharmaceutical development teams working on accelerated drug discovery timelines.

From a regulatory perspective, 3-(2-Chloropyrimidin-4-yl)-1H-indole presents no significant handling concerns when proper laboratory practices are followed. Its use in medicinal chemistry research complies with standard safety protocols for organic synthesis and compound screening. The compound's intellectual property landscape shows active development, with several patent applications filed in recent years covering novel synthetic methodologies and therapeutic applications.

Future research directions for 3-(2-Chloropyrimidin-4-yl)-1H-indole derivatives include exploration of their potential in epigenetic target modulation and protein-protein interaction inhibition. The compound's core structure appears in several clinical stage candidates, highlighting its importance in modern drug discovery. As the pharmaceutical industry continues to embrace AI-driven molecular design, compounds like 3-(2-Chloropyrimidin-4-yl)-1H-indole serve as valuable inputs for machine learning models predicting bioactivity and ADMET properties.

The synthetic accessibility of 3-(2-Chloropyrimidin-4-yl)-1H-indole makes it an economical choice for academic and industrial research programs. Standard protocols for its preparation typically involve palladium-catalyzed cross-coupling reactions between appropriately functionalized indole and pyrimidine precursors. Recent methodological advances have improved yields and reduced byproduct formation, enabling larger scale production for preclinical development purposes.

In conclusion, 3-(2-Chloropyrimidin-4-yl)-1H-indole (CAS No. 945016-63-7) represents a privileged structure in contemporary medicinal chemistry. Its versatility as a molecular scaffold, combined with favorable drug-like properties and multiple points for structural modification, ensures its continued relevance in pharmaceutical research. As drug discovery paradigms evolve toward more target-specific therapies and polypharmacological approaches, this compound class is poised to contribute significantly to the development of next-generation therapeutics.

Recommended suppliers
Zibo Yurui Biotechnology
(CAS:945016-63-7)3-(2-chloropyriMidin-4-yl)-1H-indole
LE339
Purity:99%
Quantity:10G;1KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:945016-63-7)3-(2-Chloropyrimidin-4-yl)-1H-indole
A859358
Purity:99%/99%
Quantity:5g/10g
Price ($):195.0/377.0
Email